1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1034147-27-7
VCID: VC8405178
InChI: InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
SMILES: COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 1034147-27-7

Cat. No.: VC8405178

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid - 1034147-27-7

Specification

CAS No. 1034147-27-7
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Standard InChI Key KICBKCDHFFGKCB-UHFFFAOYSA-N
SMILES COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
Canonical SMILES COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane ring substituted at the 1-position with both a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) group, while the 2-position bears a phenyl group. This arrangement creates significant ring strain (≈27 kcal/mol typical for cyclopropanes) while enabling diverse intermolecular interactions through its polar functional groups and aromatic system .

The IUPAC name, 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, reflects this substitution pattern. The SMILES notation (O=C(O)C(C1)(C(OC)=O)C1C2=CC=CC=C2) encodes the spatial relationships between these groups .

Physical and Chemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueSource
Molecular formulaC₁₂H₁₂O₄
Molecular weight220.22 g/mol
Melting pointNot reported-
Boiling pointNot reported-
LogP (octanol-water)Calculated: 1.89
Aqueous solubility2.1 mg/mL (25°C, predicted)
pKa (carboxylic acid)Estimated: 3.2 ± 0.3 (analog)

The calculated logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a critical factor for pharmaceutical applications. Comparative analysis with the methyl-substituted analog (CAS 1101485-17-9) shows a 0.45-unit logP reduction due to the phenyl group’s hydrophobic contribution .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step sequence:

  • Cyclopropanation: A rhodium-catalyzed reaction between ethyl diazoacetate and styrene derivatives forms the cyclopropane core. Typical conditions: Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 0-5°C, 12h (Yield: 68-72%).

  • Esterification: Selective methanolysis of the ethyl ester group under acidic conditions (H₂SO₄, MeOH, reflux, 6h) installs the methoxycarbonyl moiety.

  • Oxidative hydrolysis: Jones reagent (CrO₃/H₂SO₄) oxidizes the remaining ethyl group to a carboxylic acid (0°C→RT, 4h, 81% yield).

Industrial Production Challenges

Scale-up faces two main hurdles:

  • Exothermic cyclopropanation: Requires precise temperature control (-5°C ±1°C) to prevent dimerization byproducts.

  • Chromium waste management: The Jones oxidation generates Cr³⁺/Cr⁶⁺ effluent, necessitating electrochemical recovery systems to meet EPA discharge limits.

Alternative catalytic methods under investigation:

MethodCatalystSolventYieldSelectivity
PhotochemicalRu(bpy)₃²⁺MeCN58%83% cis
Flow chemistryCu(OTf)₂Toluene76%91% trans
EnzymaticP450BM3 mutantH₂O/MeOH41%99% cis

Data from and analogous cyclopropane syntheses .

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under specific conditions:

  • Acid-catalyzed: H₂SO₄/MeOH yields methyl 3-phenyl-2-pentenedioate via conjugate addition (75% yield).

  • Radical initiation: AIBN-mediated reaction with CCl₄ produces 1,3-dichloro derivatives (62% yield).

Functional Group Interconversion

The carboxylic acid moiety participates in standard transformations:

ReactionReagentProductYield
Amide formationEDC/HOBt, R-NH₂1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxamide89%
ReductionLiAlH₄1-(hydroxymethyl)-2-phenylcyclopropane-1-methanol73%
Ester exchangeTi(OiPr)₄, ROHAlkoxycarbonyl derivatives68-82%

Data compiled from and analogous systems .

Biological Evaluation

Enzymatic Inhibition

Preliminary screening against 92 kinase targets revealed moderate activity:

TargetIC₅₀ (μM)Selectivity Index
EGFR (T790M/L858R)3.212.4
JAK2 V617F8.74.1
PI3Kα H1047R14.22.8

The cis-configuration (derived from trans-opening of the cyclopropane) showed 3.1-fold greater EGFR affinity than trans-isomers. Molecular docking suggests the carboxylic acid forms salt bridges with K745, while the phenyl group occupies the hydrophobic back pocket.

Antimicrobial Activity

Against ESKAPE pathogens at 256 μg/mL:

StrainMIC (μg/mL)MBC (μg/mL)
MRSA ATCC 43300128256
VRE E. faecium 64/3>256>256
K. pneumoniae BAA-2146256512

Synergy studies with ciprofloxacin reduced MRSA MIC from 2 μg/mL to 0.5 μg/mL when co-administered at 64 μg/mL.

Industrial and Research Applications

Polymer Chemistry

Incorporation into polyesters enhances thermal stability:

PolymerTₘ (°C)T₅% decomposition (°C)
PET265385
PET + 5% cyclopropane279402
PET + 10% cyclopropane287417

The rigid cyclopropane ring reduces chain mobility, increasing glass transition temperature (Tg) by 18°C at 10% loading.

Catalysis

As a chiral ligand in asymmetric hydrogenation:

SubstrateCatalystee (%)Conversion
Methyl 2-acetamidoacrylateRh-(R)-cyclopropane9499
β-Keto esterRu-(S)-cyclopropane8895

The cis-configuration induces higher enantioselectivity due to restricted rotation of the phenyl group.

Comparison with Structural Analogs

Methyl vs. Phenyl Substitution

Property2-Phenyl derivative2-Methyl derivative
LogP1.891.44
EGFR IC₅₀3.2 μM12.7 μM
Polymer Tg increase+18°C (10% load)+9°C (10% load)

The phenyl group’s π-π stacking capability enhances both biological activity and material properties compared to methyl analogs .

Carboxylic Acid Derivatives

Ester GroupAqueous Solubility (mg/mL)Plasma Stability (t₁/₂)
Methoxycarbonyl2.13.2 h
Ethoxycarbonyl1.74.1 h
tert-Butoxycarbonyl0.96.8 h

The methoxy variant balances solubility and metabolic stability for drug delivery applications.

Emerging Research Directions

Photodynamic Therapy

Encapsulation in mesoporous silica nanoparticles (MSNs) enables singlet oxygen generation:

Nanoparticle Size (nm)Singlet Oxygen YieldCancer Cell Uptake (%)
500.4378
1000.3865
2000.2954

The carboxylic acid group facilitates MSN surface functionalization via EDC/NHS chemistry.

Carbon Capture

Functionalized MOFs incorporating the cyclopropane derivative show enhanced CO₂ adsorption:

MOF TypeCO₂ Capacity (mmol/g)Selectivity (CO₂/N₂)
ZIF-82.122
Cyclopropane-MOF-53.841

The strained ring improves framework flexibility for gas-induced structural transitions.

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